molecular formula C13H20N2O2 B3851026 2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol

2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol

Cat. No.: B3851026
M. Wt: 236.31 g/mol
InChI Key: MNOLDPYEKXWJJK-UHFFFAOYSA-N
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Description

2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol is a chemical compound that features a piperazine ring substituted with a hydroxyethyl group and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol typically involves the reaction of 2-hydroxyethylpiperazine with a suitable phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and phenolic groups can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The piperazine ring can also interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: A similar compound with a sulfonic acid group instead of a phenol group.

    1-(2-Hydroxyethyl)piperazine: Lacks the phenol group but has similar structural features.

    4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid sodium salt: Another related compound with a sulfonic acid group.

Uniqueness

2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol is unique due to the presence of both a hydroxyethyl group and a phenol group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c16-10-9-14-5-7-15(8-6-14)11-12-3-1-2-4-13(12)17/h1-4,16-17H,5-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOLDPYEKXWJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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